Salt Form Potency: A Quantitative Comparison of URAT1 Inhibitor Salts in In Vitro Assays
The choice of salt form significantly impacts the in vitro potency of URAT1-targeting molecules. In a comparative study assessing the IC50 of structurally related URAT1 inhibitors, the hydrochloride (HCl) salt demonstrated an IC50 of 5.2 nM, while an alternative salt form showed a higher IC50 of 6.8 nM, representing a 1.3-fold difference in potency [1].
| Evidence Dimension | URAT1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.2 nM (for a structurally related URAT1 inhibitor as an HCl salt) |
| Comparator Or Baseline | IC50 = 6.8 nM (for the same parent molecule as an alternative salt) |
| Quantified Difference | The HCl salt is 1.3-fold more potent than the comparator salt form in this assay. |
| Conditions | In vitro enzyme inhibition assay against the URAT1 transporter. |
Why This Matters
This quantifiable difference in potency underscores that the hydrochloride counterion can directly influence biological activity, making it a critical specification for SAR studies and lead optimization.
- [1] JPET. (n.d.). Pharmacological Comparison of URAT1 Inhibitors. View Source
